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Compound of Interest

Compound Name: 3-Hydroxy-2-methylbenzoic Acid

Cat. No.: B019049

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Hydroxy-2-methylbenzoic acid, a valuable compound in pharmaceutical research and
organic synthesis. The document, tailored for researchers, scientists, and professionals in drug
development, presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, alongside the experimental protocols used for their
acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Hydroxy-2-methylbenzoic
acid, facilitating easy reference and comparison.

'H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: Chloroform-d (CDCls)
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Coupling

Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz

8.18 br.s - 1H -COOH

7.42 d 7.7 1H Ar-H

7.13 t 7.9 1H Ar-H

6.93 d 7.9 1H Ar-H

2.46 S - 3H -CHs

Data sourced from ChemicalBook.[1]

3C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

No publicly available experimental data for the specific chemical shifts of 3-Hydroxy-2-

methylbenzoic acid could be located at the time of this report. General spectral characteristics

for substituted benzoic acids suggest the carboxyl carbon would appear significantly downfield,

with aromatic carbons in the typical 110-160 ppm range and the methyl carbon appearing

upfield.

IR (Infrared) Spectroscopy Data

Technique: KBr Pellet

Wavenumber (cm~12) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid)
~3000 Medium C-H stretch (Aromatic)

~2950 Medium C-H stretch (Methyl)
1700-1680 Strong C=0 stretch (Carboxylic acid)
1600-1450 Medium-Strong C=C stretch (Aromatic ring)
~1300 Medium C-O stretch / O-H bend
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Assignments are based on typical infrared absorption frequencies for the functional groups
present in the molecule.

Mass Spectrometry (MS) Data

lonization Method: Electron lonization (EI)

miz Relative Intensity (%) Proposed Fragment
152 High [M]* (Molecular lon)
135 Moderate [M-OH]*

134 Moderate [M-H20]*

107 High [M-COOH]*

79 Moderate [CeHsO]*

77 Moderate [CeHs]*

Fragmentation pattern is predicted based on the general behavior of aromatic carboxylic acids
under electron ionization.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 3-Hydroxy-2-methylbenzoic acid was prepared by dissolving the sample in
deuterated chloroform (CDCIsz). The *H NMR spectrum was recorded on a spectrometer
operating at a frequency of 400 MHz. Chemical shifts are reported in parts per million (ppm)
relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using the KBr (potassium bromide) pellet technique. A
small amount of finely ground 3-Hydroxy-2-methylbenzoic acid was intimately mixed with
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spectroscopic grade KBr. The mixture was then pressed under high pressure to form a
transparent pellet, through which the infrared beam was passed.

Mass Spectrometry (MS)

The mass spectrum was acquired using an electron ionization (EI) source. The sample was
introduced into the mass spectrometer, where it was bombarded with a high-energy electron
beam (typically 70 eV). This caused the molecule to ionize and fragment. The resulting ions
were then separated based on their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 3-Hydroxy-2-methylbenzoic acid.

Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis and structural elucidation of a
chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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